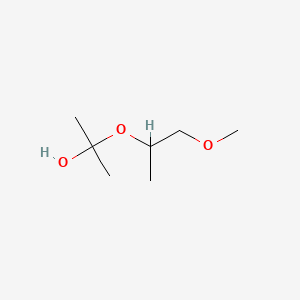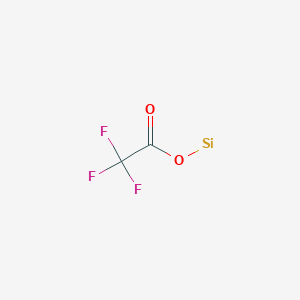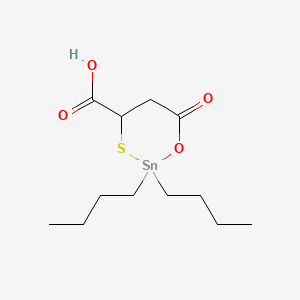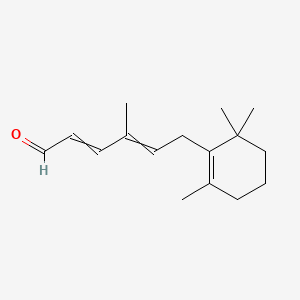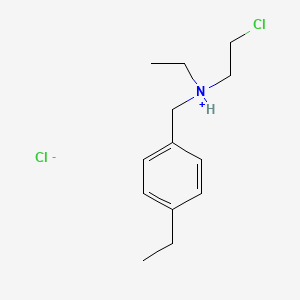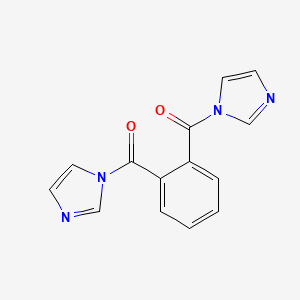
1H-Imidazole, 1,1'-(1,2-phenylenedicarbonyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(1,2-Phenylenedicarbonyl)bis-1H-imidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two imidazole rings connected by a phenylenedicarbonyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,2-Phenylenedicarbonyl)bis-1H-imidazole typically involves the reaction of imidazole with phenylenedicarbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(1,2-Phenylenedicarbonyl)bis-1H-imidazole may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(1,2-Phenylenedicarbonyl)bis-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole rings can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of imidazole N-oxides, while reduction can yield imidazole derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
1,1’-(1,2-Phenylenedicarbonyl)bis-1H-imidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1,1’-(1,2-Phenylenedicarbonyl)bis-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-(1,2-Phenylenedicarbonyl)bis-1H-pyrazole
- 1,1’-(1,2-Phenylenedicarbonyl)bis-1H-triazole
- 1,1’-(1,2-Phenylenedicarbonyl)bis-1H-tetrazole
Uniqueness
1,1’-(1,2-Phenylenedicarbonyl)bis-1H-imidazole is unique due to its specific structural features and the presence of two imidazole rings connected by a phenylenedicarbonyl group. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
68413-79-6 |
|---|---|
Molekularformel |
C14H10N4O2 |
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
[2-(imidazole-1-carbonyl)phenyl]-imidazol-1-ylmethanone |
InChI |
InChI=1S/C14H10N4O2/c19-13(17-7-5-15-9-17)11-3-1-2-4-12(11)14(20)18-8-6-16-10-18/h1-10H |
InChI-Schlüssel |
PJWURJVLYPGKCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)N2C=CN=C2)C(=O)N3C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


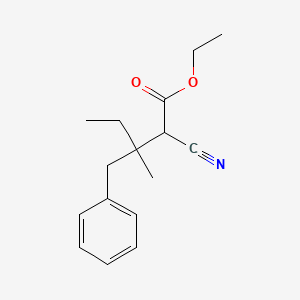
![Ethanesulfonic acid, 2-[3-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B13765307.png)

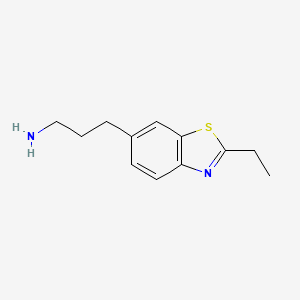
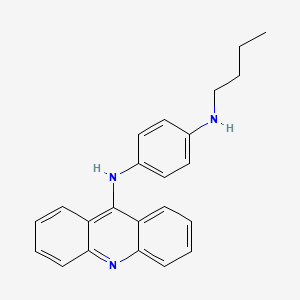
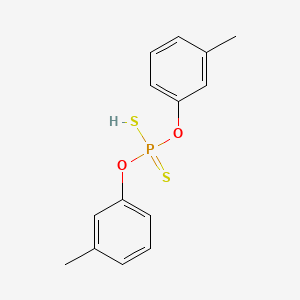

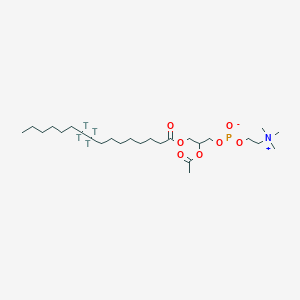
![N-[9-({4-[(Ethanesulfonyl)amino]phenyl}imino)-9,10-dihydroacridin-3-yl]ethanimidic acid--(trihydroxy-lambda~4~-sulfanyl)methane (1/1)](/img/structure/B13765348.png)
